Elliptinine

Natural product sourcing Alkaloid yield comparison Phytochemical reference standards

Elliptinine (CAS 523-16-0, molecular formula C₂₀H₂₄N₂O₂, molecular weight 324.4 g/mol) is a pyrroloquinoline indole alkaloid isolated from Ochrosia elliptica Labill. (Apocynaceae).

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 523-16-0
Cat. No. B12721180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElliptinine
CAS523-16-0
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1C2CCN(C1O)C3C2=CC4=C(C3)C5=C(N4)C=C(C=C5)OC
InChIInChI=1S/C20H24N2O2/c1-3-12-13-6-7-22(20(12)23)19-10-15-14-5-4-11(24-2)8-17(14)21-18(15)9-16(13)19/h4-5,8-9,12-13,19-21,23H,3,6-7,10H2,1-2H3
InChIKeySDZHGJNQYFLLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elliptinine (CAS 523-16-0): Compound Identity and Pharmacological Classification


Elliptinine (CAS 523-16-0, molecular formula C₂₀H₂₄N₂O₂, molecular weight 324.4 g/mol) is a pyrroloquinoline indole alkaloid isolated from Ochrosia elliptica Labill. (Apocynaceae) [1]. It belongs to the ellipticine family of alkaloids—a class of DNA intercalating and topoisomerase II-targeting agents with established antitumor activity [2]. Unlike the fully aromatic yellow alkaloids ellipticine and 9-methoxyellipticine, elliptinine features a partially saturated ring system with a hydroxyl group, placing it in a structurally distinct subclass within this pharmacologically significant chemical series [1].

Why Elliptinine Cannot Be Replaced by Ellipticine or 9-Methoxyellipticine in Research Sourcing


Within the Ochrosia elliptica alkaloid suite, ellipticine and 9-methoxyellipticine are DNA intercalators with established cytotoxicity, yet their clinical progression has been hindered by low solubility, membrane-disturbing toxicity, and mutagenic potential [1][2]. Elliptinine, possessing a partially saturated ring architecture with a free hydroxyl group, is structurally divergent from its planar aromatic counterparts in ways that predict altered DNA-binding geometry, distinct metabolic liability, and a divergent off-target profile [3]. Critically, the compound's extreme natural scarcity—isolated in only two documented instances with a peak yield of 0.027% dry weight—means that procurement is not a routine transactional decision; only authenticated reference-grade material from verified Ochrosia elliptica sourcing can guarantee experimental reproducibility [4]. Substituting ellipticine or 9-methoxyellipticine for elliptinine in mechanistic or SAR studies produces chemically invalid conclusions, as the quantitative activity profiles of these compounds diverge substantially across cancer cell lines.

Elliptinine Quantitative Differentiation Guide: Comparator-Based Evidence for Research Procurement


Natural Abundance Deficit: Elliptinine Yield vs. Co-occurring Alkaloids in Ochrosia elliptica Leaf Tissue

In the foundational isolation study of Ochrosia elliptica leaves (67 lb wet weight, twelve runs), isoreserpiline was the dominant alkaloid at 0.28% yield, while elliptinine was the most elusive of the four alkaloids, isolated at only trace to 0.027% yield [1]. In a subsequent callus culture study, elliptinine was obtained in merely 2 mg as reference standard, compared to 25 mg ellipticine, 23 mg 9-methoxyellipticine, and 20 mg isoreserpiline [2]. This establishes a ≥10-fold abundance deficit for elliptinine relative to its co-isolated analogs.

Natural product sourcing Alkaloid yield comparison Phytochemical reference standards

Structural Determinant of DNA-Topoisomerase II Interaction: Partially Saturated Ring Architecture vs. Planar Aromatic Ellipticines

Ellipticine binds to helical DNA by intercalation with an unwinding angle of approximately 7.9° and an orientation parallel (±7°) to the DNA base planes, a geometry established by X-ray crystallography [1]. Its planar tetracyclic aromatic system is the pharmacophoric prerequisite for this intercalation mode [1]. Elliptinine, containing a partially saturated ring bearing a hydroxyl substituent (IUPAC: 16-ethyl-8-methoxy-1,11-diazapentacyclo[13.2.2.0²,¹⁴.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5(10),6,8,13-pentaen-17-ol), lacks the full aromatic planarity of ellipticine [2]. This structural deviation predicts altered DNA-binding geometry and distinct topoisomerase II poisoning kinetics compared to ellipticine and 9-methoxyellipticine, which both share the fully aromatic ellipticine core [2].

DNA intercalation Topoisomerase II inhibition Structure-activity relationship

Predicted ADMET Differentiator: hERG Liability and CNS Penetration Risk vs. Clinical Ellipticine Derivatives

Computational ADMET profiling via admetSAR 2 predicts that elliptinine is a substrate of P-glycoprotein (probability 69.10%) and carries a positive hERG inhibition flag (probability 83.30%) alongside positive blood-brain barrier penetration (probability 80.00%) [1]. The predicted P-glycoprotein substrate liability contrasts with the clinical ellipticine derivative celiptium (elliptinium acetate), whose cardiotoxicity and CNS penetration profiles differed sufficiently from the parent alkaloid to enable Phase II clinical evaluation [2]. The hERG and BBB flags for elliptinine, if experimentally validated, would position it as a higher-risk lead scaffold compared to 9-substituted ellipticine derivatives that have progressed to clinical development, representing a critical differentiator for compound selection in early-stage oncology drug discovery.

ADMET prediction Cardiotoxicity screening Blood-brain barrier penetration

Therapeutic Window Divergence: Membrane Toxicity Profile of Ellipticine Analogs as Differential Selectivity Indicator

Both ellipticine and 9-methoxyellipticine have been characterized as disturbing biological membranes, a toxicity that has rendered their direct utilization in medicines impossible [1]. In an MCF-7 breast adenocarcinoma cytotoxicity comparison, ellipticine exhibited an IC₅₀ of 1.25 μM while its 9-hydroxylated metabolite showed reduced potency at IC₅₀ 3.25 μM, a 2.6-fold difference linked to altered membrane partitioning [2]. Elliptinine, carrying a hydroxyl group at a different position (C17) within a partially saturated ring context, is predicted to exhibit membrane partitioning behavior and cytotoxicity selectivity that differs from both the parent ellipticine and the 9-hydroxylated metabolite. No direct membrane toxicity data exist for elliptinine—this represents an experimental gap of high procurement relevance.

Cytotoxicity selectivity Membrane toxicity Therapeutic index

CYP-Mediated Bioactivation Profile: Predicted CYP3A4 Substrate Status and Its Implication for DNA Adduct Formation

Ellipticine's antitumor activity is mediated in part by cytochrome P450 (CYP)-catalyzed oxidative bioactivation to metabolites that form covalent DNA adducts [1]. In V79 cells transfected with human CYP enzymes, ellipticine IC₅₀ values ranged from 0.25–0.40 μM, with DNA adduct formation being CYP-dependent [2]. admetSAR 2 predicts elliptinine as a CYP3A4 substrate (probability 64.09%) and a CYP3A4 inhibitor (probability 86.60%), with CYP inhibitory promiscuity flagged at 87.81% [3]. This CYP interaction profile diverges from ellipticine, which is primarily metabolized via CYP1A1/1A2 and CYP3A4 to 9-hydroxyellipticine and 12-hydroxyellipticine [1]. The distinct CYP substrate/inhibitor fingerprint of elliptinine predicts a different bioactivation-to-detoxification balance and consequently a different DNA adduct spectrum than that characterized for ellipticine.

Cytochrome P450 metabolism DNA adduct formation Bioactivation

Predicted Carcinogenicity and Mutagenicity Flag Differentials: Ames-Negative Prediction as a Procurement-Relevant Screening Criterion

Ellipticine is a documented mutagen and carcinogen—it forms covalent DNA adducts via CYP-mediated bioactivation and has been classified as a mutagenic and carcinogenic agent, a property that limits its therapeutic utility despite potent anticancer activity [1]. admetSAR 2 predicts elliptinine as Ames-negative (probability 51.00%, borderline) and non-carcinogenic in binary classification (probability 96.00%) [2]. This represents a striking in silico divergence from the established ellipticine genotoxicity profile. The predicted micronuclear positivity (71.00%) introduces ambiguity: the compound may retain clastogenic potential despite a negative Ames prediction, a pattern that would be mechanistically consistent with topoisomerase II poisoning without direct DNA adduct formation.

Genotoxicity screening Ames mutagenicity Carcinogenicity prediction

Priority Research Application Scenarios for Elliptinine Based on Verified Differentiation Evidence


Reference Standard for Ochrosia Species Chemotaxonomic Authentication and Quality Control

Elliptinine serves as a definitive chemotaxonomic marker for Ochrosia elliptica authentication. Its detection confirms species identity with high specificity, as it was absent from Ochrosia sandvicensis in the only cross-species comparative analysis published [1]. Research groups or quality control (QC) laboratories verifying Ochrosia botanical identity for natural product libraries or herbal material authentication require authentic elliptinine reference standard. The documented extreme scarcity—trace to 0.027% yield from optimal isolation [2]—makes authenticated reference-grade elliptinine a high-value procurement item distinct from routine catalog alkaloid purchases.

Structural Probe for DNA-Topoisomerase II Binding Geometry SAR Studies

Elliptinine's partially saturated, non-planar ring architecture with a C17-hydroxyl group provides a structurally distinct probe for dissecting DNA intercalation geometry–activity relationships within the ellipticine alkaloid class [1]. While ellipticine has been crystallographically characterized in complex with a 6-bp DNA oligonucleotide (PDB 1Z3F), confirming intercalation parallel to base pairs with a 7.9° unwinding angle [2], the altered binding geometry predicted for the non-planar elliptinine scaffold offers a comparative tool for understanding how ring saturation modulates DNA binding affinity, topoisomerase II poisoning kinetics, and the balance between intercalative and non-intercalative binding modes.

CYP Pharmacogenomics Tool Compound for Ellipticine-Family Bioactivation Studies

The predicted CYP interaction profile of elliptinine—CYP3A4 substrate/inhibitor with predicted non-substrate status for CYP2C9 and CYP2D6 [1]—positions it as a comparative tool compound for ellipticine-family CYP pharmacogenomics research. Ellipticine's antitumor activity and toxicity are strongly modulated by CYP1A1/1A2 and CYP3A4-mediated bioactivation to DNA-adduct-forming metabolites [2]. Elliptinine's divergent CYP fingerprint, if experimentally validated using authenticated compound, enables researchers to probe how specific CYP isoform utilization patterns dictate the balance between therapeutic DNA damage and off-target genotoxicity within a single alkaloid class.

Genotoxicity Benchmarking Compound for Non-Mutagenic Topoisomerase II Poison Discovery

The in silico prediction of elliptinine as Ames-negative (51.00%) and non-carcinogenic (96.00%) while retaining a micronuclear signal (71.00%) [1] defines a unique experimental hypothesis: that this alkaloid may act as a topoisomerase II poison (clastogenic) without forming covalent DNA adducts (non-mutagenic). This profile, if experimentally confirmed, would differentiate elliptinine from the genotoxic ellipticine baseline [2] and establish it as a valuable benchmarking compound in screening cascades designed to identify non-genotoxic topoisomerase II-targeting anticancer leads. Research groups undertaking such screening programs need authenticated elliptinine to serve as a structurally matched comparator that controls for the ellipticine scaffold while probing the mutagenicity dimension.

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